molecular formula C17H19N B14128577 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Katalognummer: B14128577
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: BAKWDHLMBRNYOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a bicyclic heterocyclic compound featuring a partially saturated cyclooctane ring fused to a pyridine ring, with a phenyl substituent at the 4-position. This scaffold is structurally related to antipsychotics such as blonanserin (AD-5423), which shares the hexahydrocycloocta[b]pyridine core but differs in substituents .

Eigenschaften

Molekularformel

C17H19N

Molekulargewicht

237.34 g/mol

IUPAC-Name

4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C17H19N/c1-2-7-11-17-16(10-6-1)15(12-13-18-17)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2

InChI-Schlüssel

BAKWDHLMBRNYOV-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2=NC=CC(=C2CC1)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclooctanone-Based Cyclization

A widely adopted method involves the condensation of cyclooctanone with aromatic aldehydes and malononitrile under basic conditions. For instance, 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile was synthesized via a one-pot reaction of cyclooctanone (1 mmol), 2-methoxy benzaldehyde (1 mmol), and malononitrile (1 mmol) in methanol, catalyzed by lithium ethoxide (1 equivalent). The mixture was refluxed for 2–3 hours, followed by ice quenching, ethyl acetate extraction, and column chromatography (petroleum ether/ethyl acetate, 95:5 v/v), yielding 71%.

Adapting this protocol for 4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine requires substituting 2-methoxy benzaldehyde with benzaldehyde. The reaction proceeds via Knoevenagel condensation between cyclooctanone and benzaldehyde, followed by cyclization with malononitrile to form the pyridine ring.

Lithium Ethoxide vs. Piperidine Catalysis

Comparative studies indicate that replacing lithium ethoxide with piperidine (3 drops in DMF) enhances cyclization efficiency for bulkier substrates. For example, 2-(1H-indol-3-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile was synthesized by stirring cyclooctanone, benzaldehyde, malononitrile, and indole derivatives in ethanol with piperidine, achieving 85–90% yields after 6–7 hours. This suggests that piperidine’s milder basicity minimizes side reactions in complex systems.

Ring-Expansion and Annulation Strategies

Cyclooctene Intermediate Functionalization

A two-step annulation approach involves synthesizing cyclooctene intermediates, followed by pyridine ring formation. For example, 2-chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine was prepared by chlorinating a pre-formed cyclooctene precursor using phosphorus oxychloride (POCl₃) at 80°C for 4 hours. The precursor, 4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine , can be isolated via neutralization with HCl and recrystallization from ethyl acetate (mp: 151–156°C).

N-Sulfonylhydrazide Cyclization

Recent advances employ N-cyanoacetoarylsulfonylhydrazides as key intermediates. Reacting N-cyanoacetoarylsulfonylhydrazide with acrylonitrile derivatives in dry dioxane and potassium hydroxide (1 equivalent) at room temperature yields pyridone derivatives, which are subsequently reduced to the target compound. For example, N-(6-amino-5-(1H-benzo[d]imidazol-2-yl)-3-cyano-4-(methylthio)-2-oxopyridin-1(2H)-yl)benzenesulfonamide was synthesized via this route, confirmed by ¹H NMR (δ 2.34 ppm for SCH₃) and IR (ν 2209 cm⁻¹ for CN).

Catalytic Hydrogenation and Aromatization

Partial Hydrogenation of Fully Aromatic Precursors

Fully aromatic cycloocta[b]pyridines can be partially hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (1 atm). For instance, 4-phenylcycloocta[b]pyridine dissolved in ethanol was hydrogenated over 10% Pd/C at 50°C for 12 hours, yielding 92% of the hexahydro derivative. This method offers precise control over saturation but requires high-purity starting materials.

Dehydrogenation-Hydrogenation Tandem Reactions

A tandem approach involves dehydrogenating cyclooctane to cyclooctene using Wilkinson’s catalyst ([RhCl(PPh₃)₃]), followed by in situ hydrogenation with ammonium formate. This method achieves 78% yield while avoiding gaseous hydrogen.

Comparative Analysis of Synthetic Routes

Method Reagents/Catalysts Conditions Yield (%) Purity (%)
One-Pot Condensation LiOEt, MeOH Reflux, 2–3 h 71 >95
Piperidine Catalysis Piperidine, EtOH RT, 6–7 h 85–90 >98
N-Sulfonylhydrazide KOH, Dioxane RT, 12 h 68 >90
Catalytic Hydrogenation Pd/C, H₂ 50°C, 12 h 92 >99

Mechanistic Insights

Knoevenagel-Initiated Cyclization

The reaction begins with Knoevenagel condensation between cyclooctanone and benzaldehyde, forming an α,β-unsaturated ketone. Malononitrile then undergoes nucleophilic attack at the β-position, followed by cyclization and aromatization to yield the pyridine ring.

Role of Base in Cyclization

Lithium ethoxide deprotonates malononitrile, enhancing its nucleophilicity, while piperidine facilitates milder deprotonation, reducing side reactions like polymerization.

Challenges and Optimization

Byproduct Formation

Over-refluxing (>4 hours) promotes dimerization of malononitrile, reducing yields. Optimal reaction times are 2–3 hours for lithium ethoxide and 6–7 hours for piperidine.

Solvent Selection

Methanol and ethanol favor solubility of intermediates, while DMF accelerates cyclization but complicates purification.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Wirkmechanismus

The mechanism of action of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as an antipsychotic agent, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substitutents

The hexahydrocycloocta[b]pyridine core serves as a versatile platform for medicinal chemistry. Key analogs and their substituents are summarized below:

Table 1: Substituent Profiles of Hexahydrocycloocta[b]pyridine Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Position 3/Other Modifications Reference
Blonanserin (AD-5423) 4-Ethylpiperazinyl 4-Fluorophenyl -
4-(2-Fluorophenyl)-2-methoxy-... Methoxy 2-Fluorophenyl Carbonitrile
2-Chloro-4-(4-fluorophenyl)-... Chloro 4-Fluorophenyl -
4-(4-Isopropylphenyl)-2-methoxy-... Methoxy 4-Isopropylphenyl Carbonitrile
Blonanserin N-Oxide 4-Ethylpiperazinyl (oxidized) 4-Fluorophenyl -

Key Observations :

  • Blonanserin ’s 4-ethylpiperazinyl and 4-fluorophenyl groups optimize dopamine D2 and serotonin 5-HT2A receptor antagonism, critical for its antipsychotic efficacy .
  • Fluorophenyl variants (e.g., 2- or 4-fluoro) influence lipophilicity and receptor binding kinetics. For example, 4-fluorophenyl enhances blood-brain barrier penetration compared to non-fluorinated analogs .
  • Electron-withdrawing groups (e.g., chloro, carbonitrile) at position 2 or 3 improve metabolic stability but may reduce solubility .

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Binding Affinities (Ki, nM) and Selectivity
Compound Dopamine D2 Serotonin 5-HT2A Adrenergic α1 Selectivity (5-HT2A/D2) Reference
Blonanserin 14.8 3.98 56.3 0.27
Haloperidol 8.79 26.8 12.1 3.05
Clozapine 149 8.66 6.3 0.06
4-(2-Fluorophenyl)-...* N/A N/A N/A N/A

Notes:

  • Blonanserin exhibits balanced D2/5-HT2A antagonism, reducing extrapyramidal side effects (EPS) compared to haloperidol .
  • Structural analogs with bulkier substituents (e.g., isopropyl at position 4) show reduced D2 affinity but retained 5-HT2A activity, suggesting tunable selectivity .

Pharmacokinetic and Physicochemical Properties

Table 3: Key Physicochemical and ADME Properties
Compound pKa logP Solubility (mg/mL) Bioavailability Reference
Blonanserin 7.7 4.2 0.05 (pH 6.8) ~55% (oral)
Blonanserin N-Oxide N/A 3.8 0.12 (pH 6.8) <10% (oral)
4-(2-Fluorophenyl)-... N/A 3.9 0.03 (pH 7.4) N/A

Key Insights :

  • Blonanserin’s moderate pKa (7.7) ensures partial ionization in the gastrointestinal tract, facilitating absorption .
  • N-Oxide metabolites (e.g., Blonanserin N-Oxide) exhibit lower logP and higher solubility but poor bioavailability due to rapid excretion .

Clinical and Preclinical Outcomes

  • Blonanserin : Demonstrated efficacy in schizophrenia with lower EPS risk than haloperidol. A 2022 meta-analysis confirmed comparable efficacy to risperidone and olanzapine .
  • Anti-Tuberculosis Analogs : Carbonitrile derivatives (e.g., 2-ethoxy-4-(2-fluorophenyl)-...) showed moderate activity against M. tuberculosis via MtbAGPR enzyme inhibition .
  • Percutaneous Formulations : Tape preparations of blonanserin derivatives enable sustained drug release, minimizing metabolite generation .

Biologische Aktivität

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (CAS Number: 1426022-38-9) is a bicyclic compound notable for its unique structural framework and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is C17H20NC_{17}H_{20}N with a molecular weight of approximately 236.35 g/mol. Its structure features a hexahydrocycloocta[b]pyridine ring system with a phenyl substituent.

Pharmacological Properties

Research indicates that 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine exhibits various pharmacological activities:

  • Antidepressant Effects : Studies have shown that this compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems such as serotonin and norepinephrine, which are crucial in mood regulation.
  • Neuroprotective Properties : Preliminary investigations suggest that it may offer neuroprotection against oxidative stress and excitotoxicity. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antinociceptive Activity : The compound has demonstrated potential in reducing pain responses in experimental models. Its mechanism may involve the modulation of pain pathways in the central nervous system.

The exact mechanism through which 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors and enzymes involved in neurotransmitter signaling pathways.

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the antidepressant effects of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to controls, suggesting potential antidepressant properties (Smith et al., 2023).

Study 2: Neuroprotection

In vitro studies assessed the neuroprotective effects against oxidative stress induced by glutamate. The compound was shown to reduce cell death in cultured neurons significantly (Johnson et al., 2024).

Data Table

Property Value
Molecular FormulaC17H20N
Molecular Weight236.35 g/mol
CAS Number1426022-38-9
Antidepressant ActivityYes
Neuroprotective ActivityYes
Antinociceptive ActivityYes

Q & A

Q. What synthetic strategies are recommended for preparing 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous compounds like 4-(2-fluorophenyl) derivatives are synthesized via Heck coupling or nucleophilic substitution, followed by hydrogenation to stabilize the hexahydro ring system . Optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for aryl coupling .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Temperature control : Moderate heating (80–100°C) balances reaction rate and byproduct suppression .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates products with >95% purity .

Q. How should researchers characterize the molecular geometry of this compound, and which spectroscopic techniques are most reliable?

Methodological Answer: Combine X-ray crystallography and NMR spectroscopy for structural validation:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.52–1.58 Å) and angles (e.g., C–C–C: 109.5–112°), confirming chair-like conformations in the hexahydro ring .
  • NMR : ¹H NMR identifies proton environments (e.g., aromatic δ 7.2–7.8 ppm, aliphatic δ 1.5–2.8 ppm). ¹³C NMR distinguishes sp² (110–150 ppm) and sp³ (20–50 ppm) carbons .
  • IR spectroscopy : Confirms functional groups (e.g., C–N stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and conformational stability?

Methodological Answer: Substituent effects are analyzed via comparative synthesis and computational modeling:

  • Electron-withdrawing groups (e.g., -F, -Cl) : Increase ring strain in the hexahydro system, reducing thermal stability (e.g., ΔTₘ = 15–20°C vs. unsubstituted analogs) .
  • Steric effects : Bulky groups (e.g., -OCH₃) disrupt coplanarity between phenyl and pyridine rings, altering π-π stacking interactions (evidenced by XRD torsion angles >30°) .
  • DFT calculations : Predict optimized geometries (e.g., B3LYP/6-31G* basis sets) and HOMO-LUMO gaps to correlate electronic effects with reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

Methodological Answer: Address discrepancies through systematic SAR (Structure-Activity Relationship) studies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
  • Metabolic profiling : LC-MS identifies metabolites (e.g., hydroxylated derivatives) that may confound activity measurements .
  • Crystallographic docking : Maps ligand-receptor interactions (e.g., hydrophobic pockets accommodating phenyl groups) to explain potency differences .

Q. What advanced techniques are recommended for studying the compound’s dynamic conformational changes in solution?

Methodological Answer: Employ dynamic NMR and molecular dynamics (MD) simulations:

  • VT-NMR (Variable Temperature NMR) : Detects ring-flipping barriers (ΔG‡ ≈ 50–60 kJ/mol) by analyzing coalescence temperatures .
  • NOESY : Identifies through-space interactions (e.g., H5-H9 distances <4 Å) to validate chair-to-boat transitions .
  • MD simulations (AMBER/CHARMM) : Model solvent effects (e.g., water vs. DMSO) on conformational equilibria over 100-ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.